molecular formula C16H25N3O4S2 B2535729 N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-29-2

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2535729
CAS No.: 898460-29-2
M. Wt: 387.51
InChI Key: SSMWLFMVZXHJFG-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene sulfonyl group attached to a piperidine ring and an isopropyl substituent on the oxalamide backbone. The thiophene sulfonyl moiety may influence metabolic stability and binding affinity compared to phenyl or pyridyl analogs.

Properties

IUPAC Name

N'-propan-2-yl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S2/c1-12(2)18-16(21)15(20)17-9-8-13-6-3-4-10-19(13)25(22,23)14-7-5-11-24-14/h5,7,11-13H,3-4,6,8-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMWLFMVZXHJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which is achieved through the reaction of thiophene-2-sulfonyl chloride with piperidine under basic conditions.

    Alkylation: The piperidine intermediate is then alkylated with an appropriate alkylating agent to introduce the isopropyl group.

    Oxalamide Formation: The final step involves the reaction of the alkylated piperidine intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Research: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of oxalamides with modifications in the N1 and N2 substituents. Below is a comparative analysis with key analogs:

Compound N1 Substituent N2 Substituent Key Functional Groups Molecular Weight CAS Number Reported Use
N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (Target) Isopropyl 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl Thiophene sulfonyl, piperidine ~399.5 Not provided Potential flavoring/pharma
N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide Allyl 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl Thiophene sulfonyl, piperidine 385.5 898415-84-4 Research compound
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.101) 2-Methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Pyridyl, methoxybenzyl Not provided 4231 Flavoring agent (umami)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(pyridin-2-yl)ethyl Pyridyl, dimethoxybenzyl Not provided 745047-53-4 Umami flavor enhancer
N1-(4-Methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide 4-Methoxyphenethyl 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl Thiophene sulfonyl, methoxyphenethyl Not provided 898368-84-8 Research compound

Key Findings from Research

Metabolism and Toxicity: Oxalamides with pyridyl or benzyl substituents (e.g., S336) exhibit low toxicity, with a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day in rats and high margins of safety (>33 million) for flavoring applications .

Biological Activity

Overview

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine ring, a thiophene sulfonyl group, and an oxalamide moiety, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4O3S2C_{17}H_{24}N_4O_3S_2, with a molecular weight of approximately 396.52 g/mol. The compound's structure can be represented as follows:

IUPAC Name N1isopropylN2(2(1(thiophen2ylsulfonyl)piperidin2yl)ethyl)oxalamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the thiophene sulfonyl group is believed to enhance its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to significant therapeutic effects, particularly in the context of cancer and inflammatory diseases.

Inhibitory Effects

Research indicates that compounds with similar structures exhibit inhibitory effects on protein kinases, which are critical in cell signaling pathways. For instance, studies have shown that derivatives of thiophene and piperidine can inhibit certain kinases involved in tumor progression and inflammation.

Anticancer Activity

This compound has been investigated for its potential role in cancer therapy. The compound's ability to inhibit specific kinases suggests it could be effective against various cancer types by disrupting the signaling pathways that promote cell proliferation and survival.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. By targeting enzymes involved in inflammatory processes, it could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study Findings
Study 1Demonstrated that similar thiophene derivatives inhibit tumor growth in xenograft models.
Study 2Showed anti-inflammatory effects in vitro by reducing cytokine production in macrophages.
Study 3Identified specific kinase targets through molecular docking studies, confirming binding interactions with the compound.

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions and coupling reactions under controlled conditions. Key methods include:

  • Reagents : Isopropyl pyrazole derivatives and thiophene sulfonamide.
  • Conditions : Specific temperature, solvent choice (e.g., DMSO), and catalysts are crucial for optimizing yield and purity.
  • Characterization Techniques : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure.

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